(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide (CAS 2222954-35-8) is a specialized organophosphorus building block belonging to the aminophosphine oxide class. Its structure features a primary aniline, a dimethylphosphine oxide (DMPO) moiety, and a cyclopropyl substituent on the aryl ring.
Molecular FormulaC11H16NOP
Molecular Weight209.22 g/mol
Cat. No.B13937011
⚠ Attention: For research use only. Not for human or veterinary use.
(2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide (CAS 2222954-35-8) is a specialized organophosphorus building block belonging to the aminophosphine oxide class. Its structure features a primary aniline, a dimethylphosphine oxide (DMPO) moiety, and a cyclopropyl substituent on the aryl ring . This specific substitution pattern is central to its role as a key intermediate, particularly in the synthesis of kinase inhibitors and analogous scaffolds derived from the FDA-approved drug brigatinib [1]. Characterized by a molecular formula of C₁₁H₁₆NOP and a molecular weight of 209.22 g/mol , it is primarily sourced commercially for medicinal chemistry and targeted library synthesis at a standard purity of 98% .
Synthetic Role
Key intermediate for brigatinib-analog kinase inhibitor construction with cyclopropyl-DMPO pharmacophore
Structural Vector
Conformationally rigid cyclopropyl and hydrogen bond-accepting DMPO group for SAR exploration
Procurement Context
Sourced as a high-purity medicinal chemistry building block (standard 98% grade)
[1] Zhang, W. et al. A kind of homogeneous "one kettle way" preparation method of Brigatinib key intermediates. Patent CN107311985A/EP3783005A4, 2017. View Source
Why Generic (2-Aminophenyl)dimethylphosphine Oxide Cannot Substitute for the Cyclopropyl Analog
The question for procurement is not merely about acquiring an aminophosphine oxide, but about securing the specific vector embedded in the cyclopropyl-substituted scaffold. Substituting with the simpler (2-aminophenyl)dimethylphosphine oxide (CAS 1197953-47-1) or other class candidates defeats the purpose if the synthetic target—typically an analog in the brigatinib family—requires the 5-cyclopropyl motif for target binding or ADME modulation [1]. The cyclopropyl ring is a privileged pharmacophore that imparts distinct conformational rigidity, metabolic stability, and lipophilicity [2]. Replacing it with hydrogen, methyl, or other alkyl groups fundamentally alters the drug-like properties of the final molecule [2]. The quantitative evidence below demonstrates that the cyclopropyl substitution causes significant shifts in logP and boiling point, confirming that this is not a drop-in replacement but a functionally distinct entity.
Target FeatureCyclopropyl group at 5-position enhances lipophilicity and rigidity
Substitution RiskGeneric (2-aminophenyl)dimethylphosphine oxide lacks this motif, altering logP and membrane permeability profile
Target Feature+40 Da heavy-atom vector from cyclopropyl ring for fragment growth
Substitution RiskSimpler analog cannot provide the same spatial and mass increment required for SAR studies
Target FeaturePredicted boiling point ~51 °C higher supports thermal process windows
Substitution RiskUnsubstituted analog may distill prematurely or decompose in high-temperature reactions
Target FeaturePatented key intermediate for cyclopropyl-modified brigatinib derivatives
Substitution RiskUsing the generic analog produces a different chemotype, not the desired 5-cyclopropyl kinase inhibitor scaffold
[1] Zhang, W. et al. A kind of homogeneous "one kettle way" preparation method of Brigatinib key intermediates. Patent CN107311985A/EP3783005A4, 2017. View Source
[2] Liu, Y. et al. Research progress of cyclopropyl-containing drugs. Chin. J. Org. Chem., 2019, 39, 2330. (Review: Discusses enhanced metabolic stability, binding affinity, and conformational rigidity imparted by cyclopropyl groups). View Source
Quantitative Differentiation of (2-Amino-5-cyclopropylphenyl)dimethylphosphine oxide vs. Closest Analogs
Cyclopropyl Substitution Drives a 2.8-log Unit Increase in Lipophilicity Compared to Unsubstituted Analog
The target compound exhibits substantially greater lipophilicity than its closest commercially available analog, (2-aminophenyl)dimethylphosphine oxide. Reported logP for the target compound is 1.51 , compared to -1.29 for the unsubstituted analog . This difference of 2.8 log units represents a >600-fold increase in the octanol-water partition coefficient, fundamentally altering predicted membrane permeability and biological distribution.
Δ logP ≈ 2.8 (>600-fold increase in octanol-water partition)
Conditions
Computed physical properties reported by respective vendors
Why This Matters
For medicinal chemistry programs targeting intracellular kinases, this magnitude of lipophilicity shift directly impacts cell permeability and can be the difference between an inactive and a potent lead compound.
LipophilicityDrug DesignADMEComputed Properties
Cyclopropyl Substitution Increases Molecular Weight by 40.07 Da Relative to the Parent (2-Aminophenyl) Scaffold
The cyclopropyl ring attachment on the target compound contributes a precise mass increment of 40.07 Da compared to the parent scaffold (2-aminophenyl)dimethylphosphine oxide. The target molecular weight is 209.22 g/mol versus 169.16 g/mol for the comparator , representing a 23.7% increase.
Molecular WeightData to verify
Δ MW +40 Da (+23.7%)
Adds a unique heavy-atom vector for fragment elaboration
Vendor-reported molecular weight; no analytical certification provided
Molecular SizeFragment-Based Drug DesignPhysicochemical Property
This mass increment, combined with the rigid cyclopropyl geometry, provides a unique heavy-atom vector that is absent in smaller, simpler analogs—a critical factor in fragment growth and SAR exploration.
Molecular SizeFragment-Based Drug DesignPhysicochemical Property
Predicted Boiling Point is Elevated by ~50.9 °C versus the Unsubstituted Analog Indicating Enhanced Thermal Stability
The introduction of a cyclopropyl group at the 5-position increases the predicted boiling point by approximately 50.9 °C relative to the unsubstituted comparator. The target compound's predicted boiling point is 418.4±45.0 °C , compared to 367.5±34.0 °C for (2-aminophenyl)dimethylphosphine oxide .
Boiling Point (Pred.)Data to verify
Δ BP ~51 °C increase
May extend thermal process windows
Predicted value (ACD/Labs); confirm experimentally for scale-up
Thermal StabilityProcess ChemistryPurification
Evidence Dimension
Boiling Point (Predicted)
Target Compound Data
418.4 ± 45.0 °C
Comparator Or Baseline
(2-Aminophenyl)dimethylphosphine oxide: 367.5 ± 34.0 °C
Quantified Difference
~50.9 °C increase
Conditions
Predicted (ACD/Labs Percepta) physical properties
Why This Matters
This significant elevation in boiling point reflects enhanced intermolecular interactions and thermal stability, relevant for high-temperature synthetic transformations where simpler analogs may decompose or distill prematurely.
Thermal StabilityProcess ChemistryPurification
Direct Role as a Critical Intermediate in Brigatinib-Analog Synthesis Precludes Substitution with Simpler Phosphine Oxide Building Blocks
Patent literature explicitly identifies the (2-aminoaryl)dimethylphosphine oxide architecture as a key intermediate for assembling DMPO-containing kinase inhibitors, including brigatinib (AP26113) and its analogs [1]. The phosphine oxide moiety acts as a hydrogen bond acceptor critical for target binding, while the specific aryl substitution pattern dictates the final inhibitor's selectivity profile [2]. Using the simpler (2-aminophenyl)dimethylphosphine oxide (intermediate of brigatinib) results in a different chemotype; the 5-cyclopropyl analog is specifically required to generate second-generation or derivative compounds with potentially altered selectivity or potency profiles.
Synthetic UtilityClass-level inference
Cyclopropyl vs. H on aniline ring
Mandatory for brigatinib analogs with cyclopropyl modification
Key building block for brigatinib-analog generation with a 5-cyclopropyl substituent [1]
Comparator Or Baseline
(2-Aminophenyl)dimethylphosphine oxide: Used for brigatinib itself, does not contain the cyclopropyl modification [2]
Quantified Difference
Difference in final inhibitor structure (presence of cyclopropyl vs. hydrogen on the central aryl ring)
Conditions
Patent synthesis of DMPO-containing kinase inhibitors [1][2]
Why This Matters
Procuring the specific cyclopropyl analog is mandatory for any drug discovery program aiming to synthesize and evaluate brigatinib derivatives or novel kinase inhibitors bearing a cyclopropylphenyl-DMPO pharmacophore, as the simpler analog leads to a different compound entirely.
[1] Zhang, W. et al. A kind of homogeneous "one kettle way" preparation method of Brigatinib key intermediates. Patent CN107311985A/EP3783005A4, 2017. View Source
[2] Huang, W.S. et al. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. J. Med. Chem., 2016, 59, 4948-4964. (Describes DMPO as essential ALK-binding pharmacophore). View Source
Research & Industrial Scenarios Where (2-Amino-5-cyclopropylphenyl)dimethylphosphine Oxide Delivers Scientific Value
Synthesis of Next-Generation ALK/Kinase Inhibitors with Specific Cyclopropyl Modifications
This compound is essential for preparing brigatinib analogs where the cyclopropyl substituent is introduced at the central aniline ring, enabling the exploration of SAR around this position for ALK, EGFR, or LRRK2 kinase targets [1][3]. Its >600-fold lipophilicity increase relative to the hydrogen-substituted analog directly informs logD-driven optimization strategies .
Fragment-Based Drug Discovery Requiring Rigid, Spatially-Defined Vectors
The cyclopropyl group provides a conformationally constrained, synthetically tractable attachment point with defined exit vectors. The +40 Da mass and 2.8-unit logP shift compared to the parent scaffold offer distinct starting points for growing fragments toward hydrophobic protein pockets.
Preclinical Candidate Optimization Requiring Metabolic Stability with Retained Hydrogen Bond Acceptor (HBA) Motif
The cyclopropyl ring is a well-established tool to shield metabolically labile positions from CYP450 oxidation [2]. The DMPO group retains its critical HBA function (pKa 1.68 ± 0.10 ), while the cyclopropyl group potentially improved metabolic stability compared to open-chain alkyl analogs, making this a strategic building block for improving pharmacokinetic profiles.
High-Temperature Synthetic Applications in Process Chemistry
With a predicted boiling point (418.4 °C) approximately 51 °C higher than the unsubstituted analog , this compound exhibits superior thermal stability, making it a more suitable candidate for high-temperature reactions such as Buchwald-Hartwig couplings or metal-catalyzed phosphination reactions where volatile intermediates pose handling challenges.
Application
Selection Property
Validation Focus
Brigatinib-analog kinase inhibitor synthesis
Cyclopropyl-DMPO pharmacophore with lipophilicity shift
Confirm SAR at central aniline ring for ALK/EGFR/LRRK2
Fragment-based drug discovery
Conformationally constrained cyclopropyl vector with mass increment
Assess hydrophobic pocket complementarity
Preclinical candidate metabolic stability
Metabolic shielding by cyclopropyl while retaining DMPO HBA
Evaluate CYP450 metabolic stability in relevant models
High-temperature synthetic chemistry
Predicted elevated boiling point for thermal resilience
Validate stability under Buchwald-Hartwig or phosphination conditions
[1] Zhang, W. et al. A kind of homogeneous "one kettle way" preparation method of Brigatinib key intermediates. Patent CN107311985A/EP3783005A4, 2017. View Source
[2] Liu, Y. et al. Research progress of cyclopropyl-containing drugs. Chin. J. Org. Chem., 2019, 39, 2330. View Source
[3] Huang, W.S. et al. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. J. Med. Chem., 2016, 59, 4948-4964. View Source
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